molecular formula C9H18Cl2N2S B15308315 [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride

Cat. No.: B15308315
M. Wt: 257.22 g/mol
InChI Key: RFYIMAVGKUUHCC-YCBDHFTFSA-N
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Description

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is a chemical compound with the molecular formula C9H17ClN2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ®-3-aminopropylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine: Lacks the dihydrochloride component.

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]methylamine: Contains a methyl group instead of a dimethylamine group.

    [(3R)-3-amino-3-(thiophen-2-yl)propyl]ethylamine: Contains an ethyl group instead of a dimethylamine group.

Uniqueness

[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the dimethylamine group allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H18Cl2N2S

Molecular Weight

257.22 g/mol

IUPAC Name

(1R)-N',N'-dimethyl-1-thiophen-2-ylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C9H16N2S.2ClH/c1-11(2)6-5-8(10)9-4-3-7-12-9;;/h3-4,7-8H,5-6,10H2,1-2H3;2*1H/t8-;;/m1../s1

InChI Key

RFYIMAVGKUUHCC-YCBDHFTFSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=CS1)N.Cl.Cl

Canonical SMILES

CN(C)CCC(C1=CC=CS1)N.Cl.Cl

Origin of Product

United States

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